tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of isoquinoline derivatives and contains a tert-butyl group (t-Bu) at the 2-position of the isoquinoline ring.
- The compound’s systematic name reflects its substituents: tert-butyl (tert-Bu), bromine (Br), and a carboxylate group (COO-).
- Isoquinoline derivatives often exhibit interesting biological and pharmacological properties.
tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: C18H24BrNO2
.Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-7-6-8-12(17)13(11)16(4,5)10-18/h6-8H,9-10H2,1-5H3 |
InChI Key |
OTVBYEZQXDTGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Palladium-Catalyzed Borylation of the 5-Bromo Isoquinoline Derivative
The most documented and efficient preparation strategy involves the palladium-catalyzed borylation of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is a close analogue and precursor to the target compound with the 4,4-dimethyl substitution introduced either before or after this step.
Typical Reaction Conditions
| Parameter | Description |
|---|---|
| Starting Material | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) |
| Boron Source | Bis(pinacolato)diboron or 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) |
| Base | Potassium acetate (KOAc) or potassium phosphate |
| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) |
| Temperature | 80–120 °C |
| Time | 2–48 hours |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Work-up | Extraction with ethyl acetate, washing with water/brine, drying over MgSO4 or Na2SO4 |
| Purification | Flash chromatography on silica gel (ethyl acetate/cyclohexane or petroleum ether/ethyl acetate) |
Representative Experimental Data
| Entry | Catalyst Loading (mmol) | Base (mmol) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 0.87 | 26 | 40 (dioxane) | 80 | 2 | 100 | Using Pd(dppf)Cl2, potassium acetate, inert atmosphere |
| 2 | 0.16 | 4.8 | 8 (DMF) | 90 | Overnight | 89 | Using PdCl2(dppf)*CH2Cl2, potassium acetate |
| 3 | 3.20 | 192 | 100 (dioxane) | 120 | 48 | 43 | Using Pd2(dba)3, XPhos ligand, potassium phosphate |
| 4 | 1.15 | 38.4 | 60 (dioxane) | 80 | 3 | Not specified | Reaction filtered through Celite, purified by silica gel chromatography |
Note: The yields vary depending on catalyst system, base, temperature, and reaction time, with shorter times and mild conditions favoring higher yields in some cases.
General Synthetic Route Summary
Synthesis of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Prepared by standard isoquinoline synthetic methods involving Pictet-Spengler cyclization or related condensation reactions with tert-butyl ester protection.Palladium-Catalyzed Borylation
Conversion of the 5-bromo substituent to a boronate ester using Pd catalysts and bis(pinacolato)diboron under inert atmosphere.Introduction of 4,4-Dimethyl Groups
Via alkylation or starting from dimethyl-substituted intermediates.Purification
Flash chromatography using ethyl acetate/cyclohexane or petroleum ether/ethyl acetate gradients.
Analytical and Purity Data
- LC-MS: Retention times around 1.5 minutes; molecular ion peaks at m/z 360 (M+H)+ for borylated intermediates.
- NMR: Recorded on 400 MHz instruments, confirming substitution patterns and purity.
- Purity: Typically >95% after chromatographic purification.
- Physical State: Light yellow oil or gel depending on the stage of purification.
Summary Table of Key Preparation Parameters
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Starting material synthesis | Condensation/cyclization with tert-butyl ester protection | N/A | Precursor for borylation |
| Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 80–120 °C, inert gas | 43–100 | Solvent: dioxane or DMF |
| 4,4-Dimethyl group introduction | Alkylation or starting from dimethylated precursors | N/A | Requires further optimization |
| Purification | Flash chromatography (ethyl acetate/cyclohexane) | N/A | Ensures >95% purity |
Research Findings and Considerations
- The choice of palladium catalyst and ligand system significantly affects the yield and reaction time. Pd(dppf)Cl2 is a common and effective catalyst.
- Potassium acetate and potassium phosphate bases are preferred for efficient borylation.
- Elevated temperatures (80–120 °C) and inert atmosphere are critical to avoid side reactions and degradation.
- The borylation step is a key functionalization enabling further cross-coupling or derivatization reactions.
- The introduction of 4,4-dimethyl groups is less frequently detailed in literature but is essential for the final compound's structural specificity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential drug candidates.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are an active area of research, and further studies will enhance our understanding
Biological Activity
tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound characterized by its unique dihydroisoquinoline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the bromine atom and the tert-butyl ester group enhances its chemical properties, making it a candidate for various therapeutic investigations.
- Molecular Formula : C16H22BrNO2
- Molecular Weight : 340.25 g/mol
- CAS Number : 1203684-82-5
The compound's structure is significant for its biological activity, as the positioning of functional groups can influence interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties akin to other isoquinoline derivatives. For instance, a related compound demonstrated a significant reduction in cell viability in aggressive cancer cell lines such as MDA-MB-231 .
- Neuropharmacological Potential : The dihydroisoquinoline scaffold is known for its interactions with dopaminergic and adrenergic receptors, which could imply potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
A systematic study of structure–activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Compounds with different bromination positions or modifications to the dihydroisoquinoline ring have been analyzed:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 893566-74-0 | Different bromination position | Moderate cytotoxicity |
| tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 258515-65-0 | Alternative bromination site | Antiproliferative effects |
| tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 893566-75-1 | Further down the isoquinoline ring | Reduced activity compared to others |
These variations highlight how slight modifications can lead to different biological profiles and therapeutic potentials.
Case Studies and Research Findings
- Antitumor Activity :
-
Pharmacokinetics :
- Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance, the permeability of similar compounds across cell membranes was assessed using MDCKII cell lines, indicating favorable absorption characteristics .
- Mechanism of Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
